1-Bromopentane 1-Bromopentane 1-Bromopentane undergoes phase transfer catalysed alkylation reaction with 2′-hydroxy acetophenone using tetrabutyl ammonium bromide as catalyst.
1-Bromopentane is a natural product found in Fucus vesiculosus with data available.
Brand Name: Vulcanchem
CAS No.: 110-53-2
VCID: VC20843766
InChI: InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3
SMILES: CCCCCBr
Molecular Formula: C5H11Br
Molecular Weight: 151.04 g/mol

1-Bromopentane

CAS No.: 110-53-2

Cat. No.: VC20843766

Molecular Formula: C5H11Br

Molecular Weight: 151.04 g/mol

* For research use only. Not for human or veterinary use.

1-Bromopentane - 110-53-2

Specification

CAS No. 110-53-2
Molecular Formula C5H11Br
Molecular Weight 151.04 g/mol
IUPAC Name 1-bromopentane
Standard InChI InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3
Standard InChI Key YZWKKMVJZFACSU-UHFFFAOYSA-N
SMILES CCCCCBr
Canonical SMILES CCCCCBr
Boiling Point 129.8 °C
Melting Point -95.0 °C

Introduction

Physical Properties

1-Bromopentane possesses distinct physical properties that influence its handling, storage, and application in laboratory and industrial settings. The compound has a molecular weight of 151.045 g/mol and contains one bromine atom attached to a pentyl chain . At standard conditions, it exists as a liquid with a boiling point of approximately 129.3°C at atmospheric pressure, making it suitable for various chemical processes requiring moderate heating .

Key Physical Parameters

The following table summarizes the essential physical properties of 1-bromopentane:

PropertyValueReference
CAS Number110-53-2
Molecular FormulaC₅H₁₁Br
Molecular Weight151.045 g/mol
Density1.2±0.1 g/cm³
Boiling Point129.3±3.0 °C at 760 mmHg
Melting Point−95 °C
Flash Point31.1±0.0 °C
Vapor Density>1 (vs air)
Vapor Pressure12.5±0.2 mmHg at 25°C
Refractive Index1.443
LogP3.27
Water SolubilityPractically insoluble

The low melting point of -95°C indicates that 1-bromopentane remains liquid across a wide temperature range, facilitating its use in various laboratory and industrial applications . The flash point of approximately 31°C classifies it as a flammable liquid, necessitating appropriate safety measures during handling and storage . Its vapor density greater than air suggests that its vapors will concentrate near the ground or in low-lying areas, an important consideration for workplace safety protocols .

Chemical Properties

The chemical behavior of 1-bromopentane is primarily determined by the carbon-bromine bond, which plays a crucial role in its reactivity patterns. The compound is stable under normal conditions but demonstrates characteristic reactivity in the presence of specific reagents or under certain reaction conditions .

Stability and Reactivity

1-Bromopentane is generally stable under standard laboratory conditions but is incompatible with strong oxidizing agents and strong bases, which can lead to hazardous reactions . The compound is flammable and may pose fire hazards when exposed to heat, sparks, or open flames . The carbon-bromine bond undergoes cleavage during various chemical transformations, making it an excellent substrate for nucleophilic substitution and elimination reactions.

Spectroscopic Properties

Spectroscopic analysis provides valuable insights into the structural characteristics of 1-bromopentane. Infrared spectroscopy reveals characteristic absorption bands corresponding to C-H and C-Br stretching vibrations . The compound's structure can be further characterized through nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the hydrogen and carbon environments within the molecule.

CategoryDetailsReference
GHS SymbolsGHS02 (Flammable), GHS07 (Harmful)
Signal WordWarning
Hazard StatementsH226-H315-H319-H335
Precautionary StatementsP261-P305 + P351 + P338
Hazard CodesXn: Harmful
Risk PhrasesR10; R22; R36/37/38; R51/53
Safety PhrasesS26-S36-S61-S37/39-S29-S16
Transport InformationUN 1993 3/PG 3

Applications

1-Bromopentane finds diverse applications across chemical research, pharmaceutical development, and industrial processes. Its versatility as a reagent makes it valuable in various synthetic pathways and chemical transformations.

Chemical Industry Applications

In the chemical industry, 1-bromopentane serves as an important intermediate in the synthesis of various organic compounds . Its primary applications include:

  • Production of surfactants and specialty chemicals

  • Synthesis of pharmaceutical intermediates

  • Development of agrochemical compounds

  • Manufacturing of lubricant additives

  • Preparation of quaternary ammonium compounds

The compound's ability to participate in alkylation reactions makes it particularly useful for introducing pentyl groups into organic molecules, contributing to the creation of complex chemical structures with specific functional properties .

Research Applications

In scientific research settings, 1-bromopentane plays a significant role in:

  • Organic synthesis methodology development

  • Structure-activity relationship studies

  • Material science research for developing new compounds

  • Chemical reaction mechanism investigations

  • Educational demonstrations of chemical principles

Researchers utilize 1-bromopentane to introduce bromine-containing functional groups into target molecules, facilitating further transformations through substitution and elimination reactions . The compound serves as a model substrate for investigating fundamental organic chemistry reactions, particularly those involving nucleophilic substitution mechanisms.

Market Analysis

The global market for 1-bromopentane demonstrates steady growth, driven by increasing demand across various industrial sectors. According to market research data, the 1-bromopentane market was valued at USD 0.15 billion in 2022 and is projected to reach USD 0.25 billion by 2030, growing at a compound annual growth rate (CAGR) of 7.2% from 2024 to 2030 .

Market Drivers

Several factors contribute to the expanding market for 1-bromopentane:

  • Increasing demand from the pharmaceutical industry for organic reagents

  • Rising applications in research for new chemical processes and materials science

  • Growing utilization in the agrochemical sector

  • Expansion of the specialty chemicals market

  • Increasing focus on developing environmentally sustainable chemical processes

The compound's versatility and reactivity make it an attractive option for various chemical transformations, supporting its continued market growth across different application segments.

Chemical Reactions

1-Bromopentane undergoes various chemical transformations, with nucleophilic substitution and elimination reactions being particularly significant. These reactions form the basis for many of its applications in organic synthesis and chemical research.

Substitution Reactions

As a primary alkyl halide, 1-bromopentane predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions . These reactions involve the displacement of the bromine atom by various nucleophiles, resulting in the formation of new carbon-nucleophile bonds. The reaction mechanism typically involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to inversion of configuration at the reaction center.

While the search results specifically discuss 1-bromobutane, the principles apply similarly to 1-bromopentane due to their structural similarity as primary alkyl halides . Common nucleophiles that react with 1-bromopentane include hydroxide, alkoxide, cyanide, and thiolate ions. These reactions can be conducted under various conditions, typically involving polar aprotic solvents to enhance the reactivity of the nucleophile.

Elimination Reactions

1-Bromopentane can undergo elimination reactions, particularly under basic conditions, leading to the formation of alkenes . The elimination typically follows an E2 mechanism, where a base abstracts a β-hydrogen while the bromine simultaneously departs, resulting in the formation of a carbon-carbon double bond.

Research on the bromopentane series indicates that the position of the bromine atom significantly influences the elimination product distribution . In the case of 1-bromopentane, the primary elimination product is 1-pentene, although small amounts of 2-pentene may also form depending on the reaction conditions. The use of strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate these elimination reactions .

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